

Physical and chemical properties of 4-Ethylbenzenethiolate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethylbenzenethiolate

Cat. No.: B15497043

[Get Quote](#)

4-Ethylbenzenethiolate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **4-Ethylbenzenethiolate**, a sulfur-containing organic compound. This document summarizes its key characteristics, experimental protocols for its synthesis and analysis, and its fundamental chemical behavior, offering a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

4-Ethylbenzenethiolate, also known as 4-ethylthiophenol, is an aromatic thiol with the chemical formula $C_8H_{10}S$. It is recognized for its characteristic and often unpleasant odor, a common trait of thiols. The presence of a sulfhydryl (-SH) group attached to a benzene ring functionalizes it for a variety of chemical reactions.

Physical Properties

The physical characteristics of **4-Ethylbenzenethiolate** are summarized in the table below. These properties are crucial for its handling, storage, and use in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ S	[1] [2] [3]
Molecular Weight	138.23 g/mol	[1] [3]
CAS Number	4946-13-8	[1] [2] [3]
Appearance	Colorless to slightly pale yellow liquid	
Melting Point	-30°C (estimate)	[1]
Boiling Point	119-120°C at 30 mmHg; approx. 203-205°C at 760 mmHg	[1]
Density	1.02 g/mL	[1]
Refractive Index	1.563 - 1.566	[1] [4]
Vapor Pressure	0.262 mmHg at 25°C	[1]
Solubility	Insoluble in water; soluble in chloroform, diethyl ether, and ethanol.	[5]

Chemical Properties

The chemical behavior of **4-Ethylbenzenethiolate** is largely dictated by the reactivity of the thiol group. Key chemical properties are outlined below.

Property	Value/Description	Source(s)
pKa	6.84 ± 0.10 (Predicted)	[1] [2]
Stability	Air sensitive; incompatible with oxidizing agents.	[1] [2]
Reactivity	The thiol group can be readily oxidized to form disulfides. It can also undergo alkylation, acylation, and other reactions typical of thiols. Aromatic thiols are generally more reactive than aliphatic thiols.	

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **4-Ethylbenzenethiolate**.

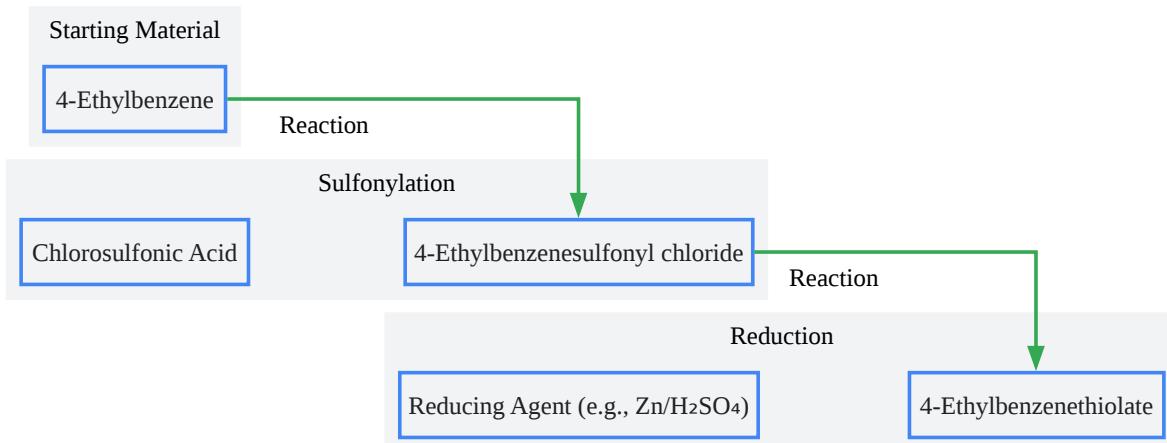
Mass Spectrometry

The mass spectrum of **4-Ethylbenzenethiolate** shows a molecular ion peak corresponding to its molecular weight.

m/z	Interpretation	Source(s)
138	Molecular ion [M] ⁺	[3]
123	Loss of a methyl group [M-CH ₃] ⁺	[3]
105	Loss of a sulphydryl group [M-SH] ⁺	[3]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.


Wavenumber (cm ⁻¹)	Vibration	Source(s)
~2550	S-H stretch (weak)	
~3050-3000	Aromatic C-H stretch	
~2960-2850	Aliphatic C-H stretch	
~1600, 1490	Aromatic C=C stretch	

Note: Specific peak positions can vary slightly based on the sample preparation and instrument.

Experimental Protocols

Synthesis of 4-Ethylbenzenethiolate

A common method for the synthesis of thiophenols involves the reduction of the corresponding sulfonyl chloride.

[Click to download full resolution via product page](#)

Synthesis workflow for **4-Ethylbenzenethiolate**.

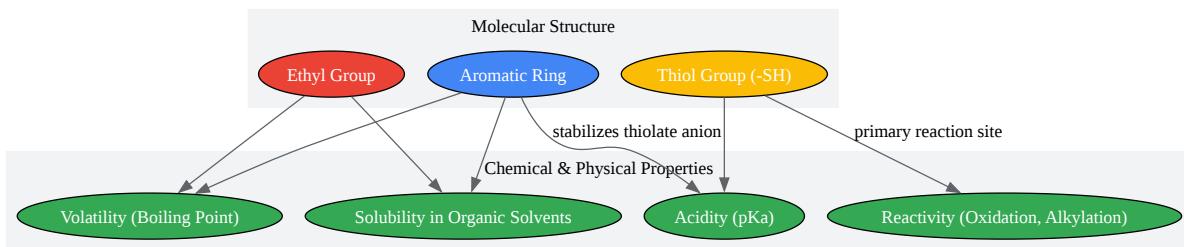
Methodology:

- **Sulfonylation:** 4-Ethylbenzene is reacted with chlorosulfonic acid to produce 4-ethylbenzenesulfonyl chloride. This reaction is typically carried out at low temperatures to control its exothermicity.
- **Reduction:** The resulting 4-ethylbenzenesulfonyl chloride is then reduced to **4-Ethylbenzenethiolate**. A common reducing agent for this transformation is zinc dust in the presence of a strong acid like sulfuric acid.[6]
- **Workup and Purification:** The reaction mixture is worked up to isolate the crude product. Purification can be achieved through distillation, often under reduced pressure, to obtain pure **4-Ethylbenzenethiolate**.[1][7]

Purification of Thiophenols

Thiophenols can be purified by several methods, including:

- **Distillation:** Fractional distillation, particularly under vacuum, is effective for separating thiophenols from less volatile impurities.[1]
- **Extraction:** Thiophenols are acidic and can be extracted from an organic solution into an aqueous basic solution (e.g., NaOH). The aqueous layer can then be acidified to regenerate the thiophenol, which can be extracted back into an organic solvent. This process helps remove non-acidic impurities.


Analytical Methods for Quantification

Accurate quantification of thiophenols is often necessary.

- **High-Performance Liquid Chromatography (HPLC):** HPLC, especially when coupled with a fluorescence detector after derivatization, is a sensitive method for the determination of thiophenols.[8]
- **Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS):** This technique offers high sensitivity and selectivity for quantifying thiophenols at very low concentrations, often after derivatization with reagents like N-ethylmaleimide.[9]

Logical Relationships of Properties

The interplay of the structural features of **4-Ethylbenzenethiolate** dictates its overall properties and reactivity.

[Click to download full resolution via product page](#)

Relationship between structure and properties.

The aromatic ring influences the acidity of the thiol group by stabilizing the resulting thiolate anion through resonance. The ethyl group contributes to the molecule's nonpolar character, affecting its solubility and boiling point. The thiol group is the primary site of chemical reactivity.

Safety Information

4-Ethylbenzenethiolate is considered harmful if swallowed, inhaled, or in contact with skin.^[2] ^[3] It can cause skin and serious eye irritation, as well as respiratory irritation.^[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US2954404A - Purification of thiophenols by treatment with aluminum and magnesium alkoxides - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. 4-Ethylbenzenethiol | C8H10S | CID 2758914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethylbenzenethiol | CAS#:4946-13-8 | Chemsoc [chemsoc.com]
- 5. 4-methylbenzenethiol [chemister.ru]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]
- 8. Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Ethylbenzenethiolate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15497043#physical-and-chemical-properties-of-4-ethylbenzenethiolate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com